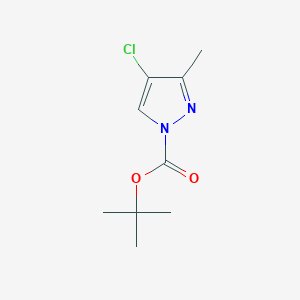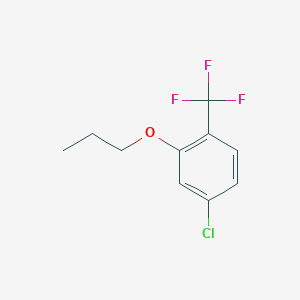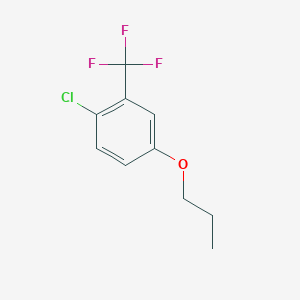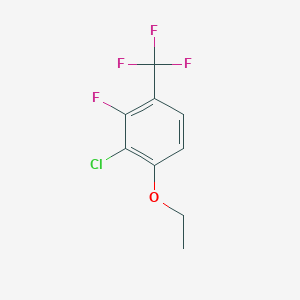
1-Butoxy-3,5-dichloro-2-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-3,5-dichloro-2-ethoxybenzene is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of butoxy and ethoxy groups attached to a benzene ring, which also contains two chlorine atoms at the 3 and 5 positions . It is primarily used for research purposes and is not commonly found in consumer products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3,5-dichloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
化学反応の分析
Types of Reactions
1-Butoxy-3,5-dichloro-2-ethoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for benzene derivatives, where the aromatic ring reacts with an electrophile.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3) as catalysts.
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-butoxy-3,5-dichloro-2-ethoxy-4-bromobenzene .
科学的研究の応用
1-Butoxy-3,5-dichloro-2-ethoxybenzene is used in various scientific research applications, including:
作用機序
The mechanism of action for 1-Butoxy-3,5-dichloro-2-ethoxybenzene primarily involves its interactions with electrophiles and nucleophiles. The aromatic ring’s electron density allows it to participate in electrophilic aromatic substitution reactions, forming a benzenonium intermediate that is stabilized by resonance . This intermediate then undergoes deprotonation to restore aromaticity .
類似化合物との比較
Similar Compounds
1-Butoxy-2,4-dichlorobenzene: Similar structure but with chlorine atoms at different positions.
1-Ethoxy-3,5-dichlorobenzene: Similar structure but with an ethoxy group instead of a butoxy group.
1-Butoxy-3,5-dichlorobenzene: Lacks the ethoxy group present in 1-Butoxy-3,5-dichloro-2-ethoxybenzene.
Uniqueness
This compound is unique due to the presence of both butoxy and ethoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules . This dual substitution pattern can lead to different chemical and physical properties compared to similar compounds .
特性
IUPAC Name |
1-butoxy-3,5-dichloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-5-6-16-11-8-9(13)7-10(14)12(11)15-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNLEIOIVLBJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














